1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Overview
Description
1-Methyl-2-(methylthio)imidazole is a compound with the molecular formula C5H8N2S . It is also known as 1,3-diazole and contains two nitrogen atoms, one of which bears a hydrogen atom .
Synthesis Analysis
The synthesis of imidazole compounds has been well-studied due to their importance as bioactive scaffolds . The first synthesis of imidazole was made by the reaction of glyoxal and formaldehyde in ammonia . A high-yielding, regiospecific synthesis of 1H-imidazole-2-thiones ring has also been developed .Molecular Structure Analysis
The molecular weight of 1-Methyl-2-(methylthio)imidazole is 128.20 g/mol . It has a 2D structure and a 3D conformer . The InChIKey of the compound is LKIVEIAXFZBGMO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 128.20 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . The compound does not have any hydrogen bond donors .Scientific Research Applications
Synthesis and Chemical Properties
Thiocarbonyl Transfer Reagent for Synthesis : 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide derivatives, such as 1-(Methyldithiocarbonyl)imidazole, are efficient in transferring thiocarbonyl groups for synthesizing thioureas and dithiocarbamates (Mohanta, Dhar, Samal, Ila, & Junjappa, 2000).
Synthesis of Imidazole Analogs : The reaction of 1-methyl-2-methylthio-2-imidazoline-4-on-hydroiodide with various agents can lead to the formation of novel imidazole analogs, which have potential applications in medicinal chemistry (Paetzel & Liebscher, 1992).
Biological Applications
Antimicrobial Studies : Some derivatives of 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, like imidazolopeptides, have shown antimicrobial activity against fungi and bacteria (Dahiya, 2008).
Electrolyte for Fuel Cells : Derivatives like 1-methyl imidazole have been used as additives in polybenzimidazole equilibrated with phosphoric acid, showing promise as high-temperature proton-conducting polymer electrolytes (Schechter & Savinell, 2002).
Material Science and Chemistry
Corrosion Inhibition : Imidazole derivatives demonstrate efficiency in inhibiting copper corrosion, suggesting their potential use in materials science and engineering (Gašparac, Martin, & Stupnišek-lisac, 2000).
Synthesis of Heterocyclic Derivatives : The compound and its derivatives are used in synthesizing various heterocyclic structures, highlighting their importance in organic synthesis and drug development (Nedolya, Brandsma, & Trofimov, 1997).
Future Directions
properties
IUPAC Name |
1-methyl-2-methylsulfanyl-4,5-dihydroimidazole;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.HI/c1-7-4-3-6-5(7)8-2;/h3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQRICLUHNYAPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1SC.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484037 | |
Record name | 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | |
CAS RN |
61076-89-9 | |
Record name | 1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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